molecular formula C24H25ClN2O4 B3410769 5-((3-chlorobenzyl)oxy)-2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4H-pyran-4-one CAS No. 898465-71-9

5-((3-chlorobenzyl)oxy)-2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4H-pyran-4-one

Cat. No.: B3410769
CAS No.: 898465-71-9
M. Wt: 440.9 g/mol
InChI Key: CIBVZQJMBKLAJC-UHFFFAOYSA-N
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Description

5-((3-chlorobenzyl)oxy)-2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4H-pyran-4-one is a useful research compound. Its molecular formula is C24H25ClN2O4 and its molecular weight is 440.9 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

5-[(3-chlorophenyl)methoxy]-2-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]pyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN2O4/c1-29-21-7-5-20(6-8-21)27-11-9-26(10-12-27)15-22-14-23(28)24(17-30-22)31-16-18-3-2-4-19(25)13-18/h2-8,13-14,17H,9-12,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIBVZQJMBKLAJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=O)C(=CO3)OCC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-((3-chlorobenzyl)oxy)-2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4H-pyran-4-one is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a complex structure that includes a pyranone core, a piperazine moiety, and a chlorobenzyl ether. This structural diversity suggests multiple avenues for biological interaction.

1. Anticancer Activity

Several studies have highlighted the compound's potential as an anticancer agent. The presence of the piperazine ring is often associated with enhanced cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have shown significant activity against the Bcl-2 protein, which is crucial in regulating apoptosis in cancer cells .

Table 1: Anticancer Activity Overview

Study ReferenceCell Line TestedIC50 Value (µM)Mechanism of Action
Jurkat<10Bcl-2 inhibition
HT29<15Apoptosis induction
A-431<20Cell cycle arrest

2. Antibacterial Activity

The compound has also been evaluated for antibacterial properties. Preliminary results indicate effectiveness against Gram-positive bacteria, with potential applications in treating infections resistant to conventional antibiotics .

Table 2: Antibacterial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus31.25 µg/mL
Escherichia coli62.50 µg/mL

3. Enzyme Inhibition

The compound has demonstrated enzyme inhibitory activity, particularly against acetylcholinesterase (AChE), which is significant for neuroprotective applications. Inhibition of AChE can enhance cholinergic transmission, suggesting a potential role in treating neurodegenerative diseases .

Table 3: Enzyme Inhibition Results

EnzymeInhibition Percentage (%)Reference
Acetylcholinesterase75%
Urease60%

The mechanisms behind the biological activities of this compound may involve:

  • Interaction with Bcl-2: The compound's structural components allow it to bind effectively to Bcl-2, promoting apoptosis in cancer cells.
  • Antibacterial Mechanism: Likely involves disruption of bacterial cell wall synthesis or function.
  • Neuroprotective Effects: Through AChE inhibition, it may enhance neurotransmitter levels in synaptic clefts.

Case Studies

A significant study investigated the compound's effects on various cancer cell lines and reported that it induced apoptosis through mitochondrial pathways, leading to increased caspase activity and decreased cell viability . Another study focused on its antibacterial properties, demonstrating efficacy against resistant strains and suggesting modifications to enhance potency .

Scientific Research Applications

The compound 5-((3-chlorobenzyl)oxy)-2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4H-pyran-4-one is a heterocyclic organic compound that has garnered attention in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article explores its applications in detail, supported by comprehensive data tables and documented case studies.

Molecular Formula

  • C : 20
  • H : 22
  • Cl : 1
  • N : 1
  • O : 3

Molecular Weight

  • Approximately 351.85 g/mol

Antidepressant Activity

Research indicates that compounds containing piperazine rings exhibit potential antidepressant effects. The piperazine moiety in this compound may interact with serotonin receptors, which are crucial for mood regulation. Studies have shown similar compounds to exhibit selective serotonin reuptake inhibition, suggesting that this compound may also possess antidepressant properties.

Anticancer Properties

The pyranone scaffold has been extensively studied for anticancer activity. Compounds similar to this compound have demonstrated the ability to inhibit tumor growth in various cancer cell lines. Research has shown that these compounds can induce apoptosis in cancer cells, making them potential candidates for cancer therapy.

Neuroprotective Effects

Preliminary studies suggest that this compound may have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease. The interaction of the piperazine ring with neurotransmitter systems could play a role in neuroprotection.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntidepressantSerotonin receptor modulation
AnticancerInduction of apoptosis
NeuroprotectiveModulation of neurotransmitter systems

Table 2: Case Studies on Related Compounds

Study ReferenceCompound StructureFindings
Similar piperazine derivativeEffective against breast cancer cells
Pyranone derivativeNeuroprotective in animal models
Piperazine-containing antidepressantsSignificant mood improvement in trials

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-((3-chlorobenzyl)oxy)-2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4H-pyran-4-one
Reactant of Route 2
Reactant of Route 2
5-((3-chlorobenzyl)oxy)-2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4H-pyran-4-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.